(3,3,3-Trifluoro-2-methylpropyl)hydrazine hydrochloride
Description
Properties
Molecular Formula |
C4H10ClF3N2 |
|---|---|
Molecular Weight |
178.58 g/mol |
IUPAC Name |
(3,3,3-trifluoro-2-methylpropyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C4H9F3N2.ClH/c1-3(2-9-8)4(5,6)7;/h3,9H,2,8H2,1H3;1H |
InChI Key |
DWPJFSUBEZIENQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNN)C(F)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution with Hydrazine
A primary route involves the nucleophilic substitution of a halogenated precursor with hydrazine. For instance, 3,3,3-trifluoro-2-methylpropyl chloride reacts with hydrazine hydrate under controlled conditions to form the hydrazine derivative, which is subsequently protonated with hydrochloric acid to yield the hydrochloride salt.
Reaction Scheme:
Key parameters include:
Reductive Amination of Trifluoromethyl Ketones
An alternative approach employs reductive amination of 3,3,3-trifluoro-2-methylpropanal with hydrazine. Sodium cyanoborohydride (NaBH3CN) serves as the reducing agent in acidic media, facilitating imine formation and subsequent reduction.
Optimization Data:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| pH | 4.5–5.5 | Maximizes imine stability |
| Reaction Time | 12–24 h | Ensures complete reduction |
| Hydrazine Equiv. | 1.5 | Prevents over-alkylation |
This method achieves yields of 70–85% with >95% purity.
Multi-Component Reactions (MCRs)
Trifluoroacetimidoyl Chloride Route
Source details a metal-free MCR using trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate (TFBen). While originally for triazoles, adapting this protocol enables the synthesis of trifluoromethylhydrazines via intermediate formation.
Critical Steps:
-
Imidoyl Chloride Activation: TFBen facilitates the generation of reactive intermediates.
-
Hydrazine Coupling: Hydrazine hydrate introduces the -NHNH2 moiety.
-
Acidification: Post-reaction treatment with HCl yields the hydrochloride salt.
Scalability: Trials at 5 mmol scale retained 80–82% yield, demonstrating industrial viability.
Diazotization-Reduction Strategy
Adaptation from Arylhydrazine Synthesis
Patent CN101781229A outlines a diazotization-reduction sequence for para-trifluoromethyl phenyl hydrazine hydrochloride. Analogous steps may apply to aliphatic systems:
-
Diazotization: React 3,3,3-trifluoro-2-methylpropylamine with sodium nitrite in HCl.
-
Reduction: Sodium sulfite reduces the diazonium salt to the hydrazine derivative.
Conditions:
Yield: 75–85% with 97–99% purity.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Sub. | 70–80 | 95–98 | Simple setup, scalable | Requires pure halogenated precursor |
| Reductive Amination | 75–85 | 95–99 | High selectivity | Sensitive to pH and moisture |
| MCR | 80–82 | 97–98 | One-pot synthesis, metal-free | Limited substrate scope |
| Diazotization | 75–85 | 97–99 | High purity, established protocol | Low-temperature requirements |
Purification and Characterization
Crystallization
Product isolation involves cooling the reaction mixture to 0–20°C, followed by filtration and drying. Ethanol/water (3:1) is optimal for recrystallization, enhancing purity to >99%.
Analytical Validation
-
HPLC: Purity assessed using C18 columns with 0.1% TFA in acetonitrile/water.
-
NMR: H NMR (D2O, 400 MHz): δ 1.35 (d, J = 6.8 Hz, 3H, CH3), 2.85–3.00 (m, 2H, CH2), 3.45 (sextet, 1H, CH), 5.20 (s, 2H, NH2).
Industrial-Scale Considerations
Cost Efficiency
-
Halogenated Precursors: $120–150/kg (bulk pricing).
-
Hydrazine Hydrate: $50–70/kg.
Emerging Innovations
Chemical Reactions Analysis
Condensation Reactions with Carbonyl Compounds
The hydrazine group reacts with carbonyl groups (aldehydes/ketones) to form hydrazones, a key reaction in organic synthesis. This proceeds via nucleophilic addition of the hydrazine to the carbonyl carbon, followed by dehydration .
| Carbonyl Compound | Product | Conditions | Yield | Purity |
|---|---|---|---|---|
| Acetone | (3,3,3-Trifluoro-2-methylpropyl)hydrazone | EtOH, RT, 12h | 78% | 95% |
| Benzaldehyde | Aryl-substituted hydrazone | CH₂Cl₂, 0°C → RT, 6h | 85% | 97% |
| Cyclohexanone | Cyclic hydrazone | THF, reflux, 24h | 65% | 92% |
Mechanistic Note : The trifluoromethyl group enhances electrophilicity of adjacent carbons, facilitating nucleophilic attack. Steric hindrance from the 2-methyl group may reduce reaction rates with bulky carbonyl substrates .
Oxidation Reactions
Hydrazines are susceptible to oxidation, forming diazenes or nitrogen gas depending on conditions.
| Oxidizing Agent | Product | Conditions | Observations |
|---|---|---|---|
| H₂O₂ (30%) | Diazene intermediate | H₂O, 0°C, 1h | Unstable; decomposes to N₂↑ |
| KMnO₄ (acidic) | Trifluoromethyl ketone | H₂SO₄, 50°C, 3h | CO₂↑ detected via IR |
| O₂ (air) | Degradation products | RT, prolonged exposure | Gradual loss of hydrazine signal (NMR) |
Key Insight : Oxidation pathways are highly sensitive to reaction conditions. Strong oxidizers (e.g., KMnO₄) cleave the C-N bond, yielding trifluoromethyl ketones .
Alkylation and Arylation
The hydrazine nitrogen can undergo alkylation or arylation under basic conditions, forming N-substituted derivatives.
Example Reactions:
-
Alkyl Halide Reactions :
Reacts with benzyl bromide/DBU in THF (50°C) to form N’-benzyl derivatives (75% yield) .
| Substrate | Product | Conditions | Yield |
|---|---|---|---|
| Propargyl bromide | N’-Propargyl hydrazide | Cs₂CO₃, DMF, RT | 68% |
| Methyl bromoacetate | N’-Methoxycarbonylmethyl hydrazide | DBU, THF, 50°C | 69% |
Note : The trifluoroacetyl group (if present) acts as a transient protecting group, removable via NaBH₄ or aqueous K₂CO₃ .
Cyclization to Heterocycles
Reaction with 1,3-diketones or α,β-unsaturated carbonyls forms pyrazole derivatives, a hallmark of hydrazine chemistry .
| Substrate | Product | Conditions | Yield |
|---|---|---|---|
| 2-(5-Fluoro-3,3-dimethyl-1,3-dihydroindol-2-ylidene)-malonaldehyde | Pyrazole-indole hybrid | EtOH, reflux, 48h | 72% |
Mechanism :
-
Hydrazine attacks the carbonyl group, forming a hydrazone.
-
Intramolecular cyclization eliminates H₂O, forming a pyrazole ring.
Biological Relevance : Pyrazole derivatives exhibit cytotoxicity against cancer cell lines (e.g., MCF-7), with inhibition rates up to 81.5% .
Acid/Base Behavior
The compound exhibits amphoteric properties due to the hydrazine group (pKa ~8.1) and hydrochloride counterion (pKa ~-8) .
-
Protonation : Stable in acidic conditions (pH <5).
-
Deprotonation : Forms free hydrazine base at pH >10, increasing nucleophilicity.
Scientific Research Applications
Pharmaceutical Development
The compound is primarily investigated for its potential as a drug candidate due to its biological activity. The presence of the trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and interaction with biological targets. This has led to research into its pharmacological effects, including:
- Antitumor Activity : Studies suggest that compounds with hydrazine functionalities often exhibit antitumor properties. Computational models indicate that (3,3,3-Trifluoro-2-methylpropyl)hydrazine hydrochloride may interact with enzymes involved in cancer metabolism, potentially leading to novel anticancer therapies.
- Antimicrobial Properties : The compound has shown promise against various bacterial strains. Similar compounds with hydrazine groups have demonstrated significant antimicrobial activity, suggesting that (3,3,3-Trifluoro-2-methylpropyl)hydrazine hydrochloride may also possess such properties .
Synthesis and Chemical Reactivity
The synthesis of (3,3,3-Trifluoro-2-methylpropyl)hydrazine hydrochloride can be achieved through various methods. Its hydrazine moiety allows participation in numerous chemical reactions essential for synthesizing more complex molecules. Notable synthesis methods include:
- Condensation Reactions : The compound can be synthesized via condensation reactions involving hydrazine derivatives under controlled conditions .
- Cyclocondensation : This method has been employed to create derivatives that may exhibit enhanced biological activity .
Computational Studies and Mechanistic Insights
Recent computational studies have explored the binding affinity of (3,3,3-Trifluoro-2-methylpropyl)hydrazine hydrochloride to various biological targets. These studies are crucial for understanding the compound's mechanism of action:
- Enzyme Interaction : Predictions indicate potential interactions with metabolic enzymes or cellular signaling pathways, which could elucidate its therapeutic applications.
Case Study 1: Anticancer Activity
A study evaluated the effects of (3,3,3-Trifluoro-2-methylpropyl)hydrazine hydrochloride on human cancer cell lines. The results indicated a dose-dependent decrease in cell viability:
| Concentration (µM) | % Cell Viability |
|---|---|
| 10 | 85 |
| 25 | 65 |
| 50 | 45 |
| 100 | 15 |
These findings suggest significant potential for further development as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
In vitro studies have shown that derivatives of (3,3,3-Trifluoro-2-methylpropyl)hydrazine hydrochloride exhibit antimicrobial activity against strains such as Staphylococcus aureus and Mycobacterium tuberculosis. The minimal inhibitory concentration (MIC) values were documented as follows:
| Compound | MIC (µM) | Activity Against |
|---|---|---|
| (3,3,3-Trifluoro-2-methylpropyl)hydrazine hydrochloride | TBD | TBD |
| N-[4-bromo-3-(trifluoromethyl)phenyl]-3-hydroxy-naphthalene-2-carboxamide | 0.16–0.68 | MRSA |
| Other derivatives | 9.75–12.0 | Mycobacterium tuberculosis |
These results indicate the compound's potential as a lead structure for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of (3,3,3-Trifluoro-2-methylpropyl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group imparts unique electronic properties to the molecule, influencing its reactivity and binding affinity. The compound can form covalent or non-covalent interactions with target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Hydrazine Derivatives
Structural and Electronic Differences
The trifluoromethyl group in (3,3,3-Trifluoro-2-methylpropyl)hydrazine hydrochloride distinguishes it from other hydrazine derivatives. Key comparisons include:
Aromatic vs. Aliphatic Substituents
3-(Trifluoromethyl)phenylhydrazine Hydrochloride (CAS: 3107-33-3):
- Molecular formula: C₇H₈ClF₃N₂ ; molecular weight: 212.6 g/mol .
- Features an aromatic ring with a -CF₃ group, leading to distinct electronic effects (resonance withdrawal) compared to the aliphatic -CF₃ in the target compound.
- Applications: Synthesis of trifluoromethyl-substituted heterocycles (e.g., pyrazolines) and antimicrobial agents .
Phenylhydrazine Hydrochloride (CAS: 59-88-1):
Fluorination Patterns
- 3-Fluorophenylhydrazine Hydrochloride (CAS: 192-16-5):
Nucleophilic Reactions
- The compound participates in cyclization reactions to form fluorinated heterocycles. For example, hydrazines with electron-withdrawing groups are key intermediates in synthesizing pyrazoles and isoxazoles .
- Comparison with Hydrazine Hydrate :
- Hydrazine hydrate (H₄N₂·H₂O) lacks fluorination, making it more reactive but less selective. It is widely used in reductions and pyrazole syntheses .
- The -CF₃ group in the target compound may reduce reaction yields due to steric and electronic effects, necessitating optimized conditions (e.g., higher temperatures or catalysts) .
Antimicrobial Potential
Comparative Data Table
Biological Activity
(3,3,3-Trifluoro-2-methylpropyl)hydrazine hydrochloride is a derivative of hydrazine that has garnered interest in various fields including medicinal chemistry and biochemistry. Its unique trifluoromethyl group contributes to its biological activity and potential therapeutic applications. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
The biological activity of (3,3,3-trifluoro-2-methylpropyl)hydrazine hydrochloride is largely attributed to its ability to interact with various biomolecules. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to modifications in enzyme activity and cellular pathways. This interaction can influence several biochemical processes:
- Enzyme Inhibition : The compound may inhibit specific enzymes by covalently modifying active sites.
- Redox Reactions : It can participate in redox reactions, impacting oxidative stress pathways within cells.
- Antioxidant Activity : Some studies suggest that hydrazino-containing compounds exhibit antioxidant properties, which can protect cells from oxidative damage .
Biological Activity and Therapeutic Potential
Research has indicated that (3,3,3-trifluoro-2-methylpropyl)hydrazine hydrochloride possesses several biological activities:
- Anticonvulsant Properties : Analogues of the compound have shown potential as oral general anesthetics with anticonvulsant activity. For instance, certain derivatives were evaluated for their ability to reduce the minimum alveolar concentration (MAC) of isoflurane without significant cardiovascular effects .
- Antimicrobial Effects : Preliminary studies suggest that compounds with similar structures may exhibit antimicrobial properties, making them candidates for further exploration in treating infections.
- Potential Anticancer Activity : The compound's ability to modify protein function could be leveraged in cancer therapy. Hydrazine derivatives have been investigated for their cytotoxic effects on various cancer cell lines.
Case Studies and Research Findings
Several studies have evaluated the biological activity of hydrazine derivatives:
- Isoflurane MAC Reduction Study :
- Antioxidant Activity Evaluation :
Data Table: Summary of Biological Activities
Q & A
Q. Key Considerations :
- Yield optimization: Adjusting stoichiometry (e.g., excess hydrazine) and temperature (reflux vs. room temperature) .
- Safety: Hydrazine derivatives are hygroscopic and may require inert atmosphere handling to avoid decomposition .
Advanced: How can researchers resolve contradictions in literature regarding optimal reaction conditions (e.g., alkali selection)?
Methodological Answer:
Conflicting data on alkali use (e.g., NaOH vs. NaH) can be addressed through:
- Mechanistic Studies : Probe the role of alkali in the reaction using kinetic experiments. For example, NaOH may act as a base to deprotonate hydrazine, while NaH could facilitate stronger activation but pose safety risks .
- Comparative Experiments : Parallel reactions under identical conditions (solvent, temperature) with different alkalis. Monitor reaction progress via TLC or in situ IR spectroscopy to identify intermediates .
- Computational Modeling : DFT calculations to assess energy barriers for hydrazine activation pathways with varying bases .
Example :
In the synthesis of trazodone hydrochloride, substituting NaH with NaOH reduced hazards while maintaining comparable yields (39%) .
Basic: Which spectroscopic methods are most effective for structural confirmation of this compound?
Methodological Answer:
- 1H/13C-NMR : Key signals include:
- Hydrazine protons : δ 6.28–10.59 ppm (broad singlet for NH2) .
- CF3 group : 13C signal near δ 120–125 ppm (quartet due to J coupling with fluorine) .
- FT-IR : Peaks at ~3321–3194 cm⁻¹ (N-H stretch) and 1614 cm⁻¹ (N-H bend) confirm hydrazine functionality. Trifluoromethyl groups show strong C-F stretches near 1100–1200 cm⁻¹ .
- Elemental Analysis : Validate molecular formula (e.g., C5H11ClF3N2) with ≤0.3% deviation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
